N-acetyl-D-[1-13C]glucosamine
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Overview
Description
N-acetyl-D-[1-13C]glucosamine is a derivative of glucosamine, an amino sugar that is a key component of various biological structures. This compound is labeled with the carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly in metabolic and structural research. This compound is an important building block in the synthesis of glycosaminoglycans and glycoproteins, which are essential for the structural integrity and function of connective tissues.
Scientific Research Applications
N-acetyl-D-[1-13C]glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of complex carbohydrates.
Biology: It serves as a metabolic label to track the incorporation and turnover of glucosamine in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents for diseases such as osteoarthritis and inflammatory conditions.
Industry: It is employed in the production of biocompatible materials and as a precursor for the synthesis of various bioactive compounds
Mechanism of Action
Target of Action
N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that plays a significant role in several biological systems . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .
Mode of Action
The mode of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Biochemically, GlcNAc is involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone .
Biochemical Pathways
GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .
Result of Action
The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .
Action Environment
The action of GlcNAc can be influenced by environmental factors. For instance, in an antibiotic-tolerant population of E. coli, the uptake of GlcNAc triggers the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activates the peptidoglycan biosynthesis process, rendering the organism susceptible to β-lactam antibiotics . This suggests that the environment in which GlcNAc operates can significantly influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-acetyl-D-[1-13C]glucosamine plays a crucial role in biochemical reactions. It interacts with enzymes such as endochitinases and exochitinases, including chitobiosidases and N-acetyl-glucosaminidases . These interactions involve the decomposition of colloidal chitin to generate mainly N-acetyl chitobioase, which is successively converted to its monomer, this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in enzyme inhibition or activation, particularly in the case of chitinases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors during the decomposition of colloidal chitin
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-D-[1-13C]glucosamine can be synthesized through the acetylation of D-[1-13C]glucosamine. The process typically involves the use of acetic anhydride in the presence of a base such as pyridine or tributylamine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is performed using a cocktail of enzymes, including endochitinases and exochitinases, which break down chitin into its monomeric units. The resulting glucosamine is then acetylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-D-[1-13C]glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of glucosaminic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups, restoring the original structure.
Substitution: The amino group can be substituted with other functional groups, such as alkyl or acyl groups, to produce different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various acylating agents, such as acetic anhydride or benzoyl chloride, are used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions include glucosaminic acid derivatives, reduced glucosamine derivatives, and various N-substituted glucosamine compounds .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications but without the benefits of isotopic labeling.
Glucosamine: The parent compound, used extensively in dietary supplements and medical treatments for joint health.
N-acetylgalactosamine: A similar amino sugar that is a key component of glycoproteins and glycolipids.
Uniqueness
N-acetyl-D-[1-13C]glucosamine is unique due to its isotopic labeling, which allows for detailed metabolic and structural studies that are not possible with non-labeled compounds. This makes it an invaluable tool in research applications where precise tracking and analysis of metabolic pathways are required .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-KWCCIMDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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